

boric acid, pinacol ester CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Boric acid, pinacol ester*

Cat. No.: *B1330784*

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An In-Depth Technical Guide to Boric Acid Pinacol Esters for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of boric acid pinacol esters, focusing on the pivotal reagent 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) and its derivatives. These organoboron compounds are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, primarily for their role as precursors in carbon-carbon and carbon-heteroatom bond-forming reactions.

Distinguishing Key Boric Acid Pinacol Ester Compounds

In chemical literature and commercial catalogs, the term "**boric acid, pinacol ester**" can refer to two distinct but related compounds. It is crucial for researchers to differentiate between them, as their reactivity and applications differ significantly. Pinacolborane (HBpin) is the most common and versatile reagent in this class.

Identifier	Pinacolborane (HBpin)	2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number	25015-63-8[1][2]	25240-59-9[3][4][5]
Systematic Name	4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][6][7]	2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[3]
Alternate Names	Boric acid, pinacol ester	4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol
Molecular Formula	C ₆ H ₁₃ BO ₂ [6]	C ₆ H ₁₃ BO ₃ [3][8]
InChI Key	LZPWAYBEOJRFAX-UHFFFAOYSA-N[2]	ZZPNDIHOQDQVNU-UHFFFAOYSA-N[3][4][5]
Key Feature	Contains a reactive Boron-Hydrogen (B-H) bond[1][7]	Contains a Boron-Hydroxyl (B-OH) group

Core Reagent Profile: Pinacolborane (CAS: 25015-63-8)

Pinacolborane, often abbreviated as HBpin, is a colorless liquid that serves as a cornerstone reagent for the synthesis of pinacol boronate esters through processes like hydroboration and borylation.[1][6] These resulting esters are valued for their stability, ease of handling, and broad utility as coupling partners in reactions such as the Suzuki-Miyaura cross-coupling.[4][6]

Chemical and Physical Properties

Property	Value
Molar Mass	127.98 g·mol ⁻¹
Appearance	Colorless liquid[6][7]
Density	0.882 g/cm ³ at 25 °C[6][9]
Boiling Point	42–43 °C at 50 mmHg[6][9]
Refractive Index (n ²⁰ /D)	1.396[9]
Solubility	Miscible with ether, dichloromethane, THF, and other organic solvents[9]

Key Applications in Drug Development and Organic Synthesis

The unique reactivity of the B-H bond in pinacolborane makes it a versatile tool for medicinal chemists.[1][10]

- Hydroboration: HBpin adds across alkenes and alkynes to form pinacol boronate esters. This reaction is often catalyzed by transition metals and offers high regio- and stereoselectivity, which is advantageous over other hydroboration reagents.[6]
- C-H Borylation: Pinacolborane enables the direct functionalization of otherwise inert C-H bonds, creating aryl and alkyl boronates.[10] This strategy simplifies synthetic routes to complex molecules by avoiding the need for pre-functionalized starting materials like organic halides.[10][11]
- Precursor to Suzuki-Miyaura Cross-Coupling Reagents: The pinacol boronate esters synthesized using HBpin are robust and essential building blocks for Suzuki-Miyaura reactions, a fundamental method for constructing C-C bonds in many pharmaceutical agents.[4][6][10]
- Reduction of Functional Groups: HBpin can be used for the catalyst-free hydroboration (reduction) of aldehydes, ketones, and carboxylic acids.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pinacolborane and its subsequent use in a cornerstone borylation reaction.

Protocol 1: Synthesis of Pinacolborane via Dichloroborane

This method, adapted from patent literature, describes a high-yield synthesis suitable for industrial-scale production.[\[12\]](#)[\[13\]](#)

Materials:

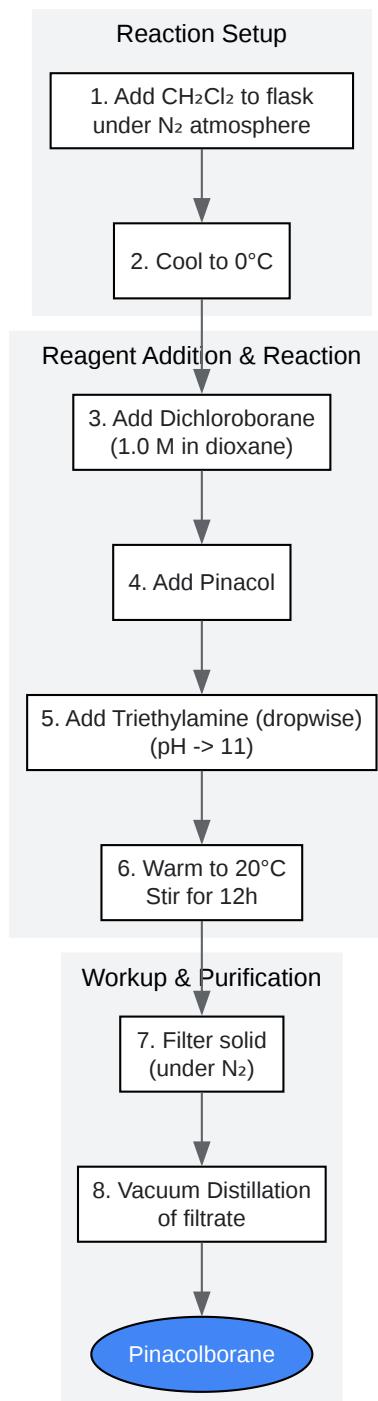
- Dichloroborane solution in dioxane (1.0 mol/L)
- Pinacol (1.0 equivalent)
- Triethylamine (2.0 equivalents)
- Dichloromethane (anhydrous)
- Nitrogen gas supply
- 500 mL four-neck round-bottom flask

Procedure:

- Under a nitrogen atmosphere, add 100 mL of dichloromethane to a 500 mL four-neck round-bottom flask.[\[13\]](#)
- Cool the flask to 0 °C using an ice bath.[\[13\]](#)
- Add 100 mL of a 1.0 M dichloroborane solution in dioxane.[\[13\]](#)
- Add 11.82 g (0.1 mol) of pinacol to the reaction mixture.[\[13\]](#)
- Slowly add 20.24 g (0.2 mol) of triethylamine dropwise. The pH of the reaction mixture should reach 11 after the addition is complete.[\[13\]](#)

- Allow the mixture to warm to 20 °C and stir for 12 hours.[13]
- Filter the resulting solid under a nitrogen atmosphere.[13]
- The filtrate is subjected to vacuum distillation to yield the final product, pinacolborane. A typical yield is around 88%. [13]

Workflow: Synthesis of Pinacolborane

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Workflow for the synthesis of pinacolborane.

Protocol 2: Palladium-Catalyzed Miyaura Borylation of an Aryl Halide

This protocol is a general procedure for synthesizing aryl boronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[14][15][16]

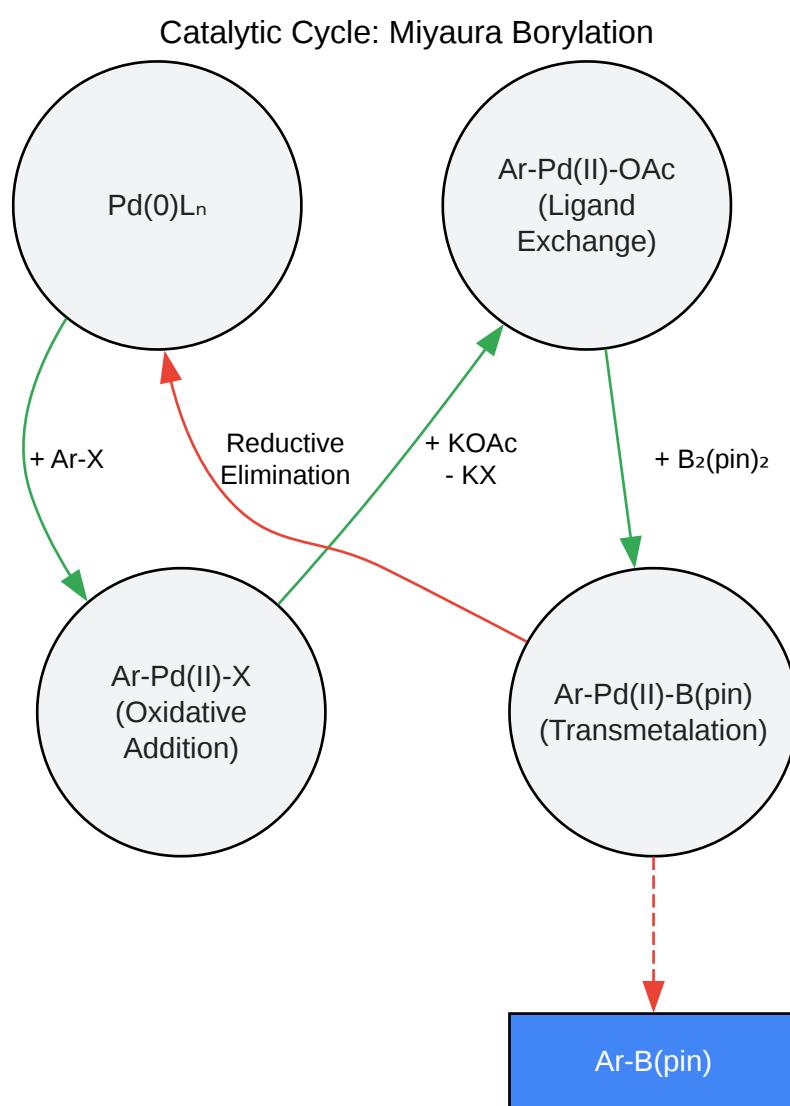
Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
- Bis(pinacolato)diboron (B_2pin_2) (1.1 mmol)
- Palladium catalyst (e.g., $Pd(dppf)Cl_2$) (0.03 mmol)
- Potassium acetate ($KOAc$) (1.5 mmol)
- Anhydrous 1,4-dioxane (5 mL)
- Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (0.03 mmol), and potassium acetate (1.5 mmol).[15]
- Add 5 mL of anhydrous 1,4-dioxane to the flask via syringe.[15]
- Stir the reaction mixture at 80-100 °C.[15]
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[15]
- Upon completion, cool the reaction mixture to room temperature.[15]
- Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove inorganic salts.[15]

- Wash the filtrate with water and then with brine.[15]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the pure aryl boronate ester.



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Simplified catalytic cycle for Miyaura borylation.

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